molecular formula C10H7FN2O B8438561 1-(3-Fluoroquinoxalin-5-yl)ethanone

1-(3-Fluoroquinoxalin-5-yl)ethanone

Cat. No.: B8438561
M. Wt: 190.17 g/mol
InChI Key: RLRGPMWWCPCBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoroquinoxalin-5-yl)ethanone is a useful research compound. Its molecular formula is C10H7FN2O and its molecular weight is 190.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

1-(3-fluoroquinoxalin-5-yl)ethanone

InChI

InChI=1S/C10H7FN2O/c1-6(14)7-3-2-4-8-10(7)13-9(11)5-12-8/h2-5H,1H3

InChI Key

RLRGPMWWCPCBCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)N=CC(=N2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8-bromo-2-fluoroquinoxaline (2.36 g, 10.39 mmol), tributyl(1-ethoxyvinyl)stannane (3.86 ml, 11.43 mmol; Aldrich), and Pd(PPh3)4 (0.360 g, 0.312 mmol) in toluene (74 ml) and THF (29 ml) was heated to reflux for 1.5 h. The reaction mixture was cooled to RT before conc. HCl (1.083 ml, 12.99 mmol) was added to convert the silyl enol ether to the methyl ketone. After stirring for 5 min, Et3N (3.62 ml, 26.0 mmol) was added to quench the HCl. The crude material was concentrated, taken up in DCM, adsorbed onto silica, and purified via automated flash chromatography (silica gel) with 100% hexanes to 60% DCM in hexanes to give 1-(3-fluoroquinoxalin-5-yl)ethanone (210 g, 87% yield) as a pale yellow solid. MS (ESI, pos. ion) m/z: 191.0 (M+1).
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
3.86 mL
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step One
Name
Quantity
1.083 mL
Type
reactant
Reaction Step Two
[Compound]
Name
silyl enol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.62 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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